molecular formula C4H10N6O3 B1594063 N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide CAS No. 5438-82-4

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide

Cat. No.: B1594063
CAS No.: 5438-82-4
M. Wt: 190.16 g/mol
InChI Key: DECWURIPUMFHLD-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N6O3/c5-7-3(11)1-10(9-13)2-4(12)8-6/h1-2,5-6H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWURIPUMFHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N(CC(=O)NN)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969490
Record name 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-82-4
Record name NSC15008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
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N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
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N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Reactant of Route 4
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Reactant of Route 5
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N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Reactant of Route 6
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide

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